
5-Trimethylstannanyl-furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Trimethylstannanyl-furan-2-carbaldehyde is an organotin compound that features a furan ring substituted with a trimethylstannanyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trimethylstannanyl-furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with trimethylstannyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
These methods often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Trimethylstannanyl-furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylstannanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Trimethylstannanyl-furan-2-carboxylic acid.
Reduction: 5-Trimethylstannanyl-furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Trimethylstannanyl-furan-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceuticals.
Materials Science: Explored for its use in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Trimethylstannanyl-furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trimethylstannanyl group can also interact with metal-binding sites, influencing the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: Lacks the trimethylstannanyl group, making it less reactive in certain substitution reactions.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a trimethylstannanyl group, leading to different reactivity and applications.
2,5-Furandicarboxylic Acid: Features two carboxylic acid groups, making it more suitable for polymer synthesis.
Uniqueness
5-Trimethylstannanyl-furan-2-carbaldehyde is unique due to the presence of the trimethylstannanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Número CAS |
144968-77-4 |
|---|---|
Fórmula molecular |
C8H12O2Sn |
Peso molecular |
258.89 g/mol |
Nombre IUPAC |
5-trimethylstannylfuran-2-carbaldehyde |
InChI |
InChI=1S/C5H3O2.3CH3.Sn/c6-4-5-2-1-3-7-5;;;;/h1-2,4H;3*1H3; |
Clave InChI |
OYTRGTLOMGMIAF-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=CC=C(O1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


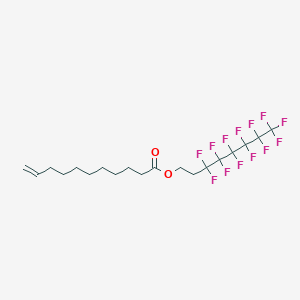
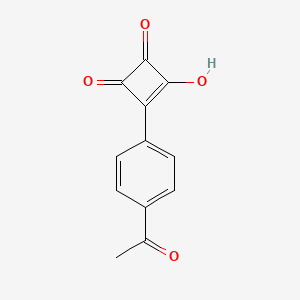
![5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one](/img/structure/B12543641.png)
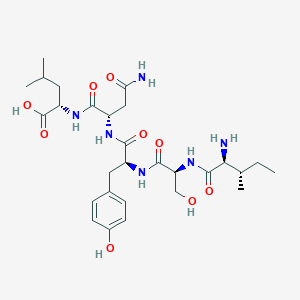
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)](/img/structure/B12543657.png)

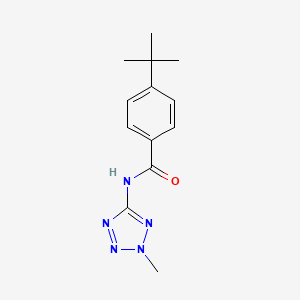


![Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl-](/img/structure/B12543692.png)
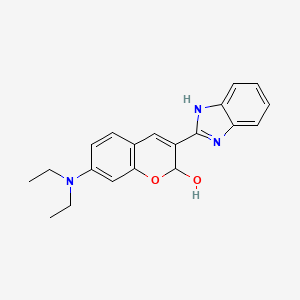
![Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-](/img/structure/B12543699.png)

![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
